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Compound of Interest

5-Chloro-1H-pyrrolo[2,3-
Compound Name:
bjpyridine-4-carbaldehyde

Cat. No.: B1593314

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A
Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile
Heterocycle

In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-
azaindole, is a privileged structure. Its unique electronic properties and ability to form key
hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic
agents. Within this class, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No:
1015610-39-5) has emerged as a particularly valuable and versatile building block.[1][2] Its
strategic functionalization—a reactive aldehyde at the 4-position and a chloro group at the 5-
position—provides synthetic chemists with orthogonal handles for constructing complex
molecular architectures.

This technical guide offers an in-depth exploration of the core chemical properties, synthesis,
reactivity, and applications of this pivotal intermediate. It is intended for researchers, scientists,
and drug development professionals who seek to leverage this compound's potential in their
synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted
therapies. The narrative emphasizes the causality behind experimental choices, providing not
just protocols but a field-proven perspective on its utility.
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PART 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of a starting material is critical for successful
reaction planning, optimization, and scale-up. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-
carbaldehyde is typically a solid at room temperature, requiring specific storage conditions to
ensure its long-term stability.[1]

Kev Physicochemical

Property Value Source(s)
CAS Number 1015610-39-5 [1][2]
Molecular Formula CsHsCIN20 [1][2]
Molecular Weight 180.59 g/mol [1][2]
Appearance Solid

Purity >98% (Typical)

2-8°C, stored under nitrogen in
Storage Temperature [1][2]
a dry, sealed place

PHZFFVFGFZWMFD-

InChl Key
UHFFFAOYSA-N
5-Chloro-7-azaindole-4-

Synonyms [2]

carbaldehyde

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound. While
specific spectra can vary slightly based on the solvent and instrument used, representative
data is available from various suppliers.[3] The key expected signals are:

e 1H NMR: Protons on the pyrrole and pyridine rings, as well as the distinct downfield signal of
the aldehyde proton.
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e 13C NMR: Carbons of the heterocyclic core and the characteristic signal of the aldehyde
carbonyl carbon.

e Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's mass
(180.59 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

[1]

e Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the
pyrrole, C=0 stretch of the aldehyde, and C-CI stretch.

PART 2: Synthesis and Mechanism

The primary route for introducing a formyl (aldehyde) group onto an electron-rich heterocyclic
system like 7-azaindole is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of
heterocyclic chemistry, valued for its reliability and efficiency in formylating activated aromatic
rings.[6][7]

The Vilsmeier-Haack Formylation Pathway

The reaction proceeds by first activating a substituted amide, typically N,N-dimethylformamide
(DMF), with a dehydrating agent like phosphorus oxychloride (POCIs). This in-situ formation
generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5] The
electron-rich pyrrolo[2,3-b]pyridine core then acts as a nucleophile, attacking the Vilsmeier
reagent. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous
workup yields the final aldehyde product.
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Caption: Vilsmeier-Haack synthesis pathway.

Exemplary Synthetic Protocol

Causality Note: This protocol is a representative procedure based on established chemical
principles for Vilsmeier-Haack reactions on similar substrates. The choice of an inert, dry
solvent is crucial to prevent premature quenching of the highly reactive Vilsmeier reagent. The
low-temperature addition helps control the exothermic nature of the reaction and minimize side-

product formation.

o Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen
or Argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate
anhydrous solvent (e.g., dichloromethane) to 0°C.

e Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCIs) dropwise to the
cooled DMF solution, maintaining the temperature between 0-5°C. Stir the mixture at this
temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
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e Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent and
add it dropwise to the prepared Vilsmeier reagent.

e Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours,
monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

e Quenching and Workup: Carefully pour the reaction mixture into a flask containing crushed
ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and
hydrolyze the intermediate.

o Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl
acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product can then be purified by column
chromatography or recrystallization to yield the pure 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-
carbaldehyde.

PART 3: Chemical Reactivity and Strategic
Applications in Drug Discovery

The synthetic power of this intermediate lies in the distinct reactivity of its functional groups,
allowing for sequential and controlled modifications.

e The Aldehyde Group: This is a versatile hub for introducing diversity. It can undergo:

o Reductive Amination: To install various amine side chains, a key step in building many
kinase inhibitors.

o Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the
formation of alkenes.

o Oxidation: To form the corresponding carboxylic acid, which can then be converted to
amides or esters.[8]

o Reduction: To yield the primary alcohol for further functionalization.
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o Condensation Reactions: With nucleophiles like hydroxylamine or hydrazines to form
oximes and hydrazones.

o The Chloro Substituent: The chlorine atom on the pyridine ring is a handle for C-C and C-N
bond formation, primarily through:

o Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck
couplings can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

o Buchwald-Hartwig Amination: For the direct installation of amine functionalities.

o Nucleophilic Aromatic Substitution (SnAr): While less reactive than in more electron-
deficient systems, substitution with strong nucleophiles is possible under forcing
conditions.

Pivotal Role in the Synthesis of Tofacitinib

The most prominent application of this scaffold is as a key intermediate in the synthesis of
Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor approved for treating rheumatoid arthritis
and other autoimmune diseases.[9][10] The pyrrolo[2,3-b]pyrimidine core of Tofacitinib is
constructed from intermediates derived from the 7-azaindole framework. While Tofacitinib itself
does not contain the 5-chloro or 4-carbaldehyde groups in its final structure, related precursors
are essential for building the core heterocycle that is ultimately coupled with the chiral
piperidine side chain.[9][10][11][12] The chemistry developed around this class of compounds
is central to the drug's manufacturing process.
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Caption: Role as a precursor to the core of Tofacitinib.
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Broader Applications in Kinase Inhibition

The utility of the 7-azaindole scaffold extends beyond JAK inhibitors. Research has
demonstrated its value in developing potent inhibitors for other critical therapeutic targets,
including:

o Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-
b]pyridine have shown significant promise in targeting FGFRs, which are implicated in
various cancers.[13]

e Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide
series has been explored for developing selective PDE4B inhibitors for treating central
nervous system diseases.[14]

PART 4: Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The
information provided here is a summary; users must consult the full Safety Data Sheet (SDS)
before handling.[15][16][17]

GHS Hazard and Precautionary Information

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g
https://pmc.ncbi.nlm.nih.gov/articles/PMC7549101/
http://www.acrospharma.co.kr/pdffiles/msds/271-34-1.pdf
https://file.bldpharm.com/static/upload/prosds/bldsds/189/SDS-BD188494.pdf
https://www.chemscene.com/quality-control.html?q=MSDS/MSDS%23USA%23CS%23CS-0010861.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Category Code Statement Source(s)
Hazard Pictogram GHSO07

Signal Word Warning [16]

Hazard Statement H302 Harmful if swallowed. [16]

Causes serious eye
Hazard Statement H319 o [16]
irritation.

) Wash skin thoroughly
Precautionary P264 — [15]
after handling.

Wear protective
gloves/protective

Precautionary P280 clothing/eye [15][17]
protection/face

protection.

IF IN EYES: Rinse
cautiously with water
for several minutes.
Precautionary P305+P351+P338 Remove contact [15][16][17]
lenses, if present and
easy to do. Continue

rinsing.

Handling and Storage Recommendations

o Personal Protective Equipment (PPE): Use safety glasses with side-shields, impervious
gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]

» Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and
stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[15]

» Disposal: Dispose of the material and its container in accordance with local, regional, and
national regulations. The material may be sent to a licensed chemical destruction plant. Do
not allow it to enter drains or sewer systems.[15]
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Conclusion: A Building Block of Enduring Value

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is more than a mere chemical
intermediate; it is a testament to the power of strategic molecular design. Its dual
functionalization provides a robust platform for synthetic diversification, enabling the efficient
construction of complex, biologically active molecules. Its proven role in the synthesis of
blockbuster drugs like Tofacitinib underscores its industrial relevance, while its continued
exploration in the development of new FGFR and PDE4B inhibitors highlights its enduring
value in the drug discovery pipeline. For medicinal and process chemists, a thorough
understanding of this compound's properties and reactivity is a key asset in the ongoing quest
for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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